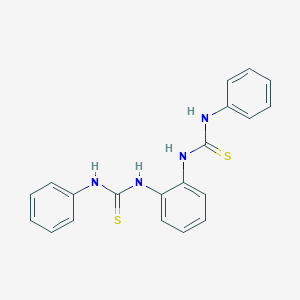

1,2-Bis(3-phenylthioureido)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Bis(3-phenylthioureido)benzene, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPTU is a symmetrical molecule with two thiourea groups attached to a benzene ring. The compound has been synthesized using various methods and has been studied for its potential applications in several fields.

Wirkmechanismus

The mechanism of action of 1,2-Bis(3-phenylthioureido)benzene as a protein kinase inhibitor involves the formation of a stable complex with the kinase domain of the protein. The formation of this complex prevents the substrate from binding to the kinase domain, thus inhibiting the activity of the protein kinase.

Biochemische Und Physiologische Effekte

1,2-Bis(3-phenylthioureido)benzene has been shown to have a low toxicity profile and does not exhibit significant adverse effects on living organisms. In vitro studies have shown that 1,2-Bis(3-phenylthioureido)benzene can inhibit the growth of cancer cells and reduce inflammation. However, more studies are needed to determine the optimal dosage and administration route for 1,2-Bis(3-phenylthioureido)benzene in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1,2-Bis(3-phenylthioureido)benzene is its ability to form stable complexes with metal ions and proteins. This property makes 1,2-Bis(3-phenylthioureido)benzene an attractive compound for use in various analytical and biochemical assays. However, the synthesis of 1,2-Bis(3-phenylthioureido)benzene can be challenging and requires specialized equipment and expertise. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are several potential future directions for research involving 1,2-Bis(3-phenylthioureido)benzene. One area of interest is the development of 1,2-Bis(3-phenylthioureido)benzene-based MOFs for gas storage and separation applications. Another area of interest is the optimization of the synthesis of 1,2-Bis(3-phenylthioureido)benzene to improve yield and reduce costs. Additionally, further studies are needed to determine the optimal dosage and administration route for 1,2-Bis(3-phenylthioureido)benzene in vivo and to investigate its potential as a therapeutic agent for diseases such as cancer and inflammation.

Synthesemethoden

The synthesis of 1,2-Bis(3-phenylthioureido)benzene involves the reaction of 1,2-diaminobenzene with phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield 1,2-Bis(3-phenylthioureido)benzene. The yield of the reaction can be improved by optimizing reaction conditions such as temperature, time, and solvent.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(3-phenylthioureido)benzene has been extensively studied for its potential applications in various fields such as material science, analytical chemistry, and biochemistry. In material science, 1,2-Bis(3-phenylthioureido)benzene has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that can be used for gas storage, separation, and catalysis. 1,2-Bis(3-phenylthioureido)benzene is an attractive building block for MOFs due to its symmetry and ability to form strong coordination bonds with metal ions.

In analytical chemistry, 1,2-Bis(3-phenylthioureido)benzene has been used as a chelating agent for the determination of metal ions in solution. 1,2-Bis(3-phenylthioureido)benzene forms a stable complex with metal ions such as copper, zinc, and nickel, which can be quantified using various analytical techniques such as UV-Vis spectroscopy and atomic absorption spectroscopy.

In biochemistry, 1,2-Bis(3-phenylthioureido)benzene has been studied for its potential as a protein kinase inhibitor. Protein kinases are enzymes that play a critical role in cell signaling and are involved in several diseases such as cancer and inflammation. 1,2-Bis(3-phenylthioureido)benzene has been shown to inhibit the activity of protein kinases and has the potential to be developed as a therapeutic agent.

Eigenschaften

CAS-Nummer |

50521-79-4 |

|---|---|

Produktname |

1,2-Bis(3-phenylthioureido)benzene |

Molekularformel |

C20H18N4S2 |

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

1-phenyl-3-[2-(phenylcarbamothioylamino)phenyl]thiourea |

InChI |

InChI=1S/C20H18N4S2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-14H,(H2,21,23,25)(H2,22,24,26) |

InChI-Schlüssel |

XJGJAGAYLOLLML-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)

![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)

![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)